3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne
Overview
Description
Scientific Research Applications
Fluoroalkylation in Aqueous Media
Fluorine-containing functionalities are crucial in designing pharmaceuticals, agrochemicals, and functional materials because of their distinctive impacts on physical, chemical, and biological properties. Recent advancements in fluoroalkylation reactions, especially in aqueous media, signify a move towards environmentally benign synthesis. Such methods not only aim for the incorporation of fluorinated groups under mild conditions but also contribute to green chemistry by using water as a solvent or reactant, thus reducing environmental footprints (Song et al., 2018).
Enhancement in Antitubercular Activity
The presence of trifluoromethyl (-CF3) groups in antitubercular agents has been linked to improved pharmacodynamic and pharmacokinetic behaviors. This substituent is widely utilized in antitubercular research for its capacity to enhance drug potency and bioavailability, making it a significant pharmacophore in medicinal chemistry (Thomas, 1969).
Liquid Crystal Research
In the realm of materials science, specifically liquid crystal research, compounds like methylene-linked liquid crystal dimers exhibit unique transitional properties, including the formation of twist-bend nematic phases. These findings are essential for developing advanced display technologies and other materials science applications (Henderson & Imrie, 2011).
C-F Bond Activation
The activation and transformation of aliphatic fluorides, including trifluoromethyl groups, provide new methodologies for synthesizing fluorinated building blocks. This area of research is crucial for developing novel compounds with enhanced properties, offering versatile applications across pharmaceuticals and materials science (Shen et al., 2015).
Safety and Hazards
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing fumes, mist, spray, vapors, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .
Properties
IUPAC Name |
3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9/c1-2-3(7,5(10,11)12)4(8,9)6(13,14)15/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTQDLURMUVDFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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